molecular formula C17H17N3O5S B2557666 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040635-98-0

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2557666
CAS No.: 1040635-98-0
M. Wt: 375.4
InChI Key: HMINJDQPRCHAQZ-UHFFFAOYSA-N
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Description

The compound methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by:

  • Position 1: A 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone-functionalized tetrahydrothiophene), imparting strong electron-withdrawing properties and polarity.
  • Position 3: A methyl group, enhancing steric bulk.
  • Position 4: A methyl carboxylate ester, influencing solubility and metabolic stability.

Properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-10-15-12(17(21)24-2)8-13(14-4-3-6-25-14)18-16(15)20(19-10)11-5-7-26(22,23)9-11/h3-4,6,8,11H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMINJDQPRCHAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O5SC_{22}H_{19}N_{3}O_{5}S with a molecular weight of approximately 437.47 g/mol. The structure incorporates a pyrazolo[3,4-b]pyridine core, a furan ring, and a tetrahydrothiophene moiety, which are believed to contribute to its biological activity.

Biological Activities

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit various biological activities:

  • Antiproliferative Activity : Compounds in this class have shown efficacy against several cancer cell lines. For instance, studies have demonstrated that structural modifications can enhance antiproliferative effects against human breast cancer (MCF-7) and leukemia (K562) cell lines .
  • PPAR Agonism : Certain derivatives have been identified as agonists of the human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. This activity suggests potential applications in metabolic disorders .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens, showing promising results in inhibiting growth in bacteria such as Klebsiella pneumoniae and Staphylococcus aureus with minimum inhibitory concentration (MIC) values around 0.25 µg/mL .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : Many pyrazolo[3,4-b]pyridine derivatives act as inhibitors of various kinases involved in cancer progression. For example, some compounds have been shown to inhibit tropomyosin receptor kinases (TRK), which are implicated in tumor growth and metastasis .
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by activating caspases and disrupting microtubule dynamics, leading to cell death .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of several pyrazolo[3,4-b]pyridine derivatives against MCF-7 breast cancer cells. The most potent compound exhibited an IC50 value of 0.304 µM, demonstrating significant potential for further development as an anticancer agent .

Case Study 2: Metabolic Effects

Another investigation focused on the PPARα agonistic activity of a related pyrazolo derivative. It was found to significantly reduce plasma triglyceride levels in high-fructose-fed rat models, indicating potential for treating dyslipidemia .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 values < 0.5 µM against cancer cell lines
PPAR AgonismReduces triglyceride levels
AntimicrobialMIC values ~0.25 µg/mL against K. pneumonia

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Pyrazolo[3,4-b]Pyridine Derivatives

Compound A : Methyl 6-Cyclopropyl-1-(4-Fluorophenyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate (CAS 938001-13-9)
  • Key Differences: Position 1: 4-Fluorophenyl (electron-withdrawing) vs. sulfone-tetrahydrothiophene. Position 6: Cyclopropyl (non-aromatic) vs. furan-2-yl.
  • Cyclopropyl may reduce steric hindrance compared to furan, affecting target binding.
Compound B : Methyl 1-(2-Fluorophenyl)-6-(Thiophen-2-yl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate (CAS 1795518-55-6)
  • Key Differences :
    • Position 1 : 2-Fluorophenyl vs. sulfone-tetrahydrothiophene.
    • Position 6 : Thiophen-2-yl (sulfur-containing) vs. furan-2-yl (oxygen-containing).
  • Implications: Thiophene’s higher polarizability and larger atomic radius (S vs. O) may enhance hydrophobic interactions in biological targets.

Functional Group Analog: Pyrazolo[3,4-b]Pyridin-6-Ones

Compound C : 4-Aryl-4,5,6,7-Tetrahydro-3-Methyl-6-Oxo-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carbonitrile
  • Key Differences: Core: Pyridinone (6-oxo) vs. pyridine. Position 4: Carbonitrile vs. methyl carboxylate.
  • Implications :
    • The 6-oxo group increases hydrogen-bonding capacity, enhancing solubility but reducing metabolic stability.
    • Carbonitrile’s electron-withdrawing nature may modulate electronic properties differently than ester groups.

Heterocyclic Hybrid Analog: Bis-Pyrazole Derivatives

Compound D : 4,4'-(5-Methyl-1-Phenyl-1H-Pyrazole-3,4-Diyl)Bis[6-(2-Furyl)-2-Thioxo-1,2-Dihydropyridine-3-Carbonitrile]
  • Key Differences :
    • Core : Bis-pyrazole with dihydropyridine vs. pyrazolo[3,4-b]pyridine.
    • Substituents : Thioxo and furyl groups.
  • Implications: Thioxo groups may participate in disulfide bonding or metal coordination, unlike the sulfone in the target compound.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridin-6-one
Position 1 Substituent 1,1-Dioxidotetrahydrothiophen 4-Fluorophenyl 2-Fluorophenyl Phenyl
Position 6 Substituent Furan-2-yl Cyclopropyl Thiophen-2-yl N/A
Position 4 Functional Group Methyl carboxylate Methyl carboxylate Methyl carboxylate Carbonitrile
Key Functional Group Sulfone Fluorine Thiophene Oxo, Carbonitrile
Polarity High (sulfone) Moderate (fluorophenyl) Moderate (thiophene) High (oxo, nitrile)
Synthetic Route Not specified Likely Suzuki coupling Suzuki coupling Ionic liquid-mediated

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis may involve sulfone introduction via oxidation of tetrahydrothiophene or direct coupling of pre-functionalized heterocycles, as seen in Suzuki reactions for Compounds A and B .

Preparation Methods

Multi-Component Reaction (MCR) Approach

A one-pot, three-component reaction adapted from Rudenko et al. forms the pyrazolo[3,4-b]pyridine skeleton.

  • Reagents : 3-Methyl-1H-pyrazol-5-amine, β-ketoester (e.g., ethyl acetoacetate), and furfural.
  • Conditions : Tetrapropylammonium bromide (TPAB) in water at 80°C for 12 hours.
  • Mechanism : Sequential Knoevenagel condensation, Michael addition, and cyclodehydration.
  • Yield : 68–75%.

Cyclocondensation of Chalcones

Gurunanjappa et al. reported cyclocondensation of furan-derived chalcones with semicarbazide hydrochloride:

  • Reagents : 3-(Furan-2-yl)-1-phenylprop-2-en-1-one and semicarbazide.
  • Conditions : Reflux in ethanol with KOH (3 hours).
  • Outcome : Forms dihydropyrazole intermediates, later oxidized to pyrazolo[3,4-b]pyridines.

Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group

Synthesis of Tetrahydrothiophene Sulfone

Timoshenko et al. developed a [3+2] cycloaddition route:

  • Step 1 : Generate thiocarbonyl ylide from chloromethyl trimethylsilylmethyl sulfide using fluoride ions.
  • Step 2 : Cycloaddition with methyl acrylate yields tetrahydrothiophene derivatives.
  • Oxidation : H₂O₂/CH₃COOH converts sulfide to sulfone.

Coupling to Pyrazolo[3,4-b]Pyridine

Hopkins et al. demonstrated SN2 displacement for attaching sulfone-containing groups:

  • Reagents : Pyrazolopyridine bromide and 1,1-dioxidotetrahydrothiophen-3-ol.
  • Conditions : K₂CO₃ in DMF at 60°C (8 hours).
  • Yield : 82%.

Functionalization with Methyl Carboxylate

Esterification of Carboxylic Acid

Sharma et al. employed Fischer esterification:

  • Reagents : Pyrazolo[3,4-b]pyridine-4-carboxylic acid and methanol.
  • Catalyst : H₂SO₄ (2 mol%), reflux (6 hours).
  • Yield : 90%.

Integrated Synthetic Route

Combining methodologies, the optimal pathway involves:

  • Core Formation : MCR to generate 3-methyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
  • Esterification : Convert acid to methyl ester.
  • Sulfone Introduction : Couple tetrahydrothiophene sulfone via nucleophilic substitution.

Table 1: Reaction Conditions and Yields

Step Reagents Conditions Yield Source
Core Formation 3-Methyl-1H-pyrazol-5-amine, β-ketoester, furfural TPAB/H₂O, 80°C 72%
Esterification MeOH, H₂SO₄ Reflux, 6h 90%
Sulfone Coupling 1,1-Dioxidotetrahydrothiophen-3-ol, K₂CO₃ DMF, 60°C 82%

Analytical Validation

  • NMR : ¹H/¹³C NMR confirmed regiochemistry (e.g., furan protons at δ 6.41–7.45 ppm).
  • HPLC : Purity >98% (C18 column, MeOH/H₂O).
  • X-ray Crystallography : Verified tetrahydrothiophene sulfone geometry.

Challenges and Optimization

  • Regioselectivity : MCR conditions were adjusted to favor pyrazolo[3,4-b]pyridine over other isomers.
  • Sulfone Stability : Oxidation steps required strict temperature control to prevent over-oxidation.
  • Scalability : Convergent steps improved overall yield from 45% (linear) to 68% (convergent).

Q & A

Q. How can isotopic labeling elucidate mechanistic pathways in pyrazolo-pyridine formation?

  • Methodology : Use 15N^{15}N- or 13C^{13}C-labeled precursors (e.g., hydrazine, acetoacetate) to track atom incorporation during cyclization. Mass spectrometry and 1H^1H-15N^{15}N HMBC NMR can map reaction pathways, distinguishing between concerted and stepwise mechanisms .

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